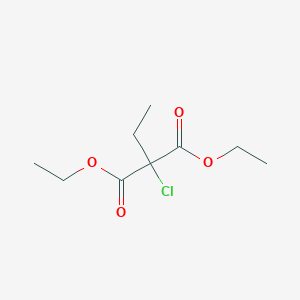

Diethyl chloroethylmalonate

Beschreibung

BenchChem offers high-quality Diethyl chloroethylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl chloroethylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

diethyl 2-chloro-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDONGIRJVISTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183517 | |

| Record name | Diethyl chloroethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29263-83-0 | |

| Record name | Propanedioic acid, 2-chloro-2-ethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl chloroethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY5MHP7WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Executive Summary: The Strategic Utility of Cyclopropane Ring Opening

Topic: Diethyl (2-Chloroethyl)malonate Synthesis via Regioselective Ring Opening of Diethyl 1,1-Cyclopropanedicarboxylate Audience: Senior Research Scientists, Process Chemists, and Drug Discovery Leads.

The synthesis of diethyl (2-chloroethyl)malonate (CAS: 107-14-2) is a critical transformation in organic synthesis, serving as a gateway to pyrrolidines, piperidines, and complex heterocyclic pharmaceutical intermediates. While classical alkylation of diethyl malonate with 1-bromo-2-chloroethane often suffers from bis-alkylation byproducts and poor atom economy, the acid-catalyzed ring opening of diethyl 1,1-cyclopropanedicarboxylate offers a superior, regioselective pathway.

This guide details the synthesis of diethyl (2-chloroethyl)malonate starting from the activated cyclopropane moiety. By leveraging the inherent ring strain (~27.5 kcal/mol) of the cyclopropane diester, researchers can drive the addition of hydrogen chloride (HCl) under mild conditions to achieve high purity and yield.

Mechanistic Analysis & Retrosynthesis

The Chemical Pathway

The transformation is a homoconjugate addition where the cyclopropane ring, activated by two electron-withdrawing ester groups, acts as an electrophile upon protonation. The chloride ion functions as the nucleophile, cleaving the C-C bond to relieve ring strain.

Reaction Scheme:

Mechanistic Flow (DOT Visualization)

The following diagram outlines the stepwise mechanism, highlighting the protonation of the carbonyl oxygen followed by nucleophilic attack.

Figure 1: Mechanistic pathway of acid-catalyzed cyclopropane ring opening.

Detailed Experimental Protocol

Objective: Synthesize 50 g of diethyl (2-chloroethyl)malonate. Purity Target: >97% (GC).

Reagents & Equipment

| Reagent | CAS | Role | Quantity |

| Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 | Starting Material | 37.2 g (0.20 mol) |

| Hydrogen Chloride (Gas) | 7647-01-0 | Reagent | Excess |

| Aluminum Chloride ( | 7446-70-0 | Lewis Acid Catalyst | 0.5 g (approx 2 mol%) |

| 1,2-Diethoxyethane | 629-14-1 | Solvent | 100 mL |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF).

-

Gas inlet tube (sparger) with drying train (

trap). -

Reflux condenser with

guard tube.[1]

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry the 3-neck RBF and assemble under an inert atmosphere (

or Ar) if possible, though the reaction is robust. -

Charge the flask with 37.2 g of diethyl 1,1-cyclopropanedicarboxylate and 100 mL of 1,2-diethoxyethane .

-

Add 0.5 g of anhydrous

. Note: The catalyst facilitates the polarization of the ester carbonyls.

Step 2: Reaction Initiation

-

Heat the oil bath to 50°C .

-

Begin a slow, steady stream of anhydrous HCl gas through the sparger into the solution.

-

Observation: The solution may darken slightly. Maintain stirring speed at 400-500 RPM to ensure gas saturation.

Step 3: Reaction Monitoring

-

Continue HCl addition for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexane) or GC. The starting material (cyclopropane diester) will disappear, replaced by the higher-boiling chloroethyl product.

-

Endpoint: >98% conversion of the starting diester.[4]

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Purge the system with Nitrogen for 15 minutes to remove excess HCl.

-

Solvent Removal: Strip the solvent (1,2-diethoxyethane, bp ~121°C) under reduced pressure (rotary evaporator).

-

Distillation: Distill the residue under high vacuum.

-

Fraction 1: Solvent traces.

-

Main Fraction: Diethyl (2-chloroethyl)malonate collects at 107–109°C / 0.5 mbar (or ~145°C at 15 mmHg).

-

Step 5: Characterization

-

Appearance: Colorless to pale yellow oil.

-

Yield: Expected 40–42 g (85–90%).

Process Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient HCl saturation or low temp. | Ensure continuous gas flow; increase temp to 60°C. Check gas drying train. |

| Polymerization | Overheating or lack of solvent. | Do not exceed 80°C. Ensure solvent volume is sufficient to dissipate heat. |

| Product Hydrolysis | Moisture ingress. | Use strictly anhydrous reagents and a guard tube. |

| Color Formation | Oxidation or catalyst decomposition.[5] | Distill product under inert atmosphere; reduce catalyst load to 1 mol%. |

Workflow Logic (DOT Visualization)

This workflow ensures a self-validating loop where the reaction is not stopped until IPC confirms conversion.

Figure 2: Operational workflow for the synthesis of diethyl (2-chloroethyl)malonate.

Safety & Compliance (E-E-A-T)

-

Hydrogen Chloride (Gas): Highly corrosive and toxic. All operations must be performed in a functioning fume hood. Use a gas trap (NaOH scrubber) for the exhaust.

-

Alkylating Potential: Diethyl (2-chloroethyl)malonate is an alkylating agent. It acts as a "nitrogen mustard" analog in biological systems. Double-glove (Nitrile/Laminate) and wear a face shield.

-

Waste Disposal: Quench acidic residues with sodium bicarbonate solution before disposal. Halogenated organic waste stream.

References

-

US Patent 5463111A. Process for preparing dialkyl 2-haloethyl malonates. (1995).

-

Organic Syntheses, Coll.[6] Vol. 6, p. 320 (1988) . Preparation of Cyclopropane-1,1-dicarboxylic acid. Provides the foundational method for synthesizing the starting cyclopropane diester.

-

Knipe, A. C., & Stirling, C. J. M. (1968).[4] Elimination-addition.[5] Part XIV. The reaction of diethyl 1,1-cyclopropanedicarboxylate with nucleophiles. J. Chem. Soc. B. Discusses the kinetics and mechanism of ring opening.

-

PubChem Compound Summary. Diethyl (2-chloroethyl)malonate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Synthetic Potential of Diethyl Chloroethylmalonate and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Decoding the Nomenclature: Isomerism and Identification

The term "diethyl chloroethylmalonate" can be ambiguous and may refer to several structural isomers, each with unique chemical properties and a distinct CAS number. It is crucial to differentiate between these isomers to ensure the reproducibility and success of a synthetic route. The most common related compounds are Diethyl (2-chloroethyl)malonate, Diethyl 2-(1-chloroethyl)malonate, and the closely related Diethyl chloromalonate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Diethyl chloromalonate | 14064-10-9[1] | C₇H₁₁ClO₄ | 194.61 | Chlorine atom is directly attached to the α-carbon of the malonate backbone. |

| Diethyl 2-(1-chloroethyl)malonate | 140230-63-3[2] | C₉H₁₅ClO₄ | 222.66 | A 1-chloroethyl group is attached to the α-carbon of the malonate. |

| Diethyl (2-chloroethyl)malonate | 6829-53-4 | C₉H₁₅ClO₄ | 222.66 | A 2-chloroethyl group is attached to the α-carbon of the malonate. |

| Diethyl (3-chloropropyl)malonate | 18719-43-2[3] | C₁₀H₁₇ClO₄ | 236.69 | A 3-chloropropyl group is attached to the α-carbon of the malonate, included for comparative purposes. |

This guide will focus on the synthesis, reactivity, and applications of these key compounds, providing a clear framework for their use in research and drug development.

Part 2: The Synthetic Workhorse: Diethyl chloromalonate (CAS: 14064-10-9)

Diethyl chloromalonate is a pivotal reagent, classified as a 2-halo-1,3-dicarbonyl compound. Its utility stems from the electrophilic nature of the α-carbon, making it a valuable building block for a variety of molecular scaffolds.

Synthesis of Diethyl chloromalonate

A practical and scalable method for the synthesis of diethyl chloromalonate involves the direct chlorination of diethyl malonate using sulfuryl chloride.[4]

Experimental Protocol: Synthesis of Diethyl chloromalonate

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with diethyl malonate.

-

Chlorination: Sulfuryl chloride is added dropwise to the stirred diethyl malonate at a controlled temperature, typically below 25°C, to mitigate the formation of the dichloro-impurity.[4]

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to ensure the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully worked up. Purification is typically achieved by fractional distillation under reduced pressure to yield pure diethyl chloromalonate.

Applications in Synthesis and Drug Discovery

The reactivity of diethyl chloromalonate makes it a versatile intermediate in the synthesis of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).

Domino Reactions for Benzofuran Synthesis:

Diethyl chloromalonate participates in potassium carbonate-catalyzed domino reactions with salicylic aldehyde derivatives to produce functionalized 2,3-dihydrobenzofurans. This transformation involves a sequence of Michael alkylation, Mannich alkylation, and aldol alkylation.

Diagram: Domino Reaction Workflow

Caption: Domino reaction cascade for the synthesis of 2,3-dihydrobenzofurans.

Synthesis of Pharmaceutical Intermediates:

Dialkyl 2-halo malonates are crucial starting materials for various APIs. For instance, they are used in the construction of pyrimidinediones through condensation with amidines and in the synthesis of the thio-morpholine ring, a scaffold present in some pharmaceuticals.[4]

Part 3: The Alkylating Agent: Diethyl (2-chloroethyl)malonate

Diethyl (2-chloroethyl)malonate is an alkylated derivative of diethyl malonate. Its primary synthetic utility lies in introducing a chloroethyl group, which can then be used for subsequent cyclization or substitution reactions.

Synthesis of Diethyl (2-chloroethyl)malonate

The synthesis of diethyl (2-chloroethyl)malonate can be approached through the alkylation of diethyl malonate. However, direct alkylation with 1,2-dichloroethane using a base like sodium ethoxide is often not feasible due to side reactions.[5] A more effective method involves the ring-opening of diethyl cyclopropane-1,1-dicarboxylate with hydrogen chloride in the presence of a Friedel-Crafts catalyst.[5]

Experimental Protocol: Synthesis via Ring Opening

-

Reaction Setup: A solution of hydrogen chloride is prepared in a suitable solvent like 1,2-diethoxyethane.

-

Ring Opening: Diethyl cyclopropane-1,1-dicarboxylate and a catalytic amount of a Friedel-Crafts catalyst (e.g., aluminum chloride) are added to the HCl solution.[5]

-

Reaction Monitoring and Work-up: The reaction is stirred until completion, monitored by an appropriate analytical technique (e.g., GC-MS). The product is then isolated through distillation.[5]

Applications in Medicinal Chemistry

The 2-chloroethyl moiety in this reagent is a versatile functional handle. It can be used as an intermediate for the synthesis of various heterocyclic systems and as a precursor for compounds with potential biological activity. For example, the chloroethyl group can undergo intramolecular cyclization to form cyclopropane rings or be substituted by nucleophiles to introduce new functionalities.

Part 4: The Malonic Ester Synthesis and its Relevance

The reactivity of all malonate derivatives is fundamentally governed by the principles of the malonic ester synthesis. The methylene protons alpha to the two carbonyl groups are acidic (pKa ≈ 13 for diethyl malonate) and can be easily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[6]

This enolate readily undergoes Sₙ2 reactions with alkyl halides.[6] This classic reaction is a cornerstone of C-C bond formation.

Diagram: The Malonic Ester Synthesis Pathway

Caption: General workflow of the malonic ester synthesis.

When working with chloro-substituted malonates, the choice of reaction conditions is critical to control the desired reactivity and avoid common side products such as dialkylation or elimination reactions of the alkyl halide.[7]

Part 5: Safety and Handling

Working with chlorinated malonic esters requires adherence to strict safety protocols due to their potential hazards.

| Compound | Key Hazards | Recommended Precautions |

| Diethyl chloromalonate | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life.[8] | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[8] |

| General Malonate Esters | Combustible liquids. Harmful if swallowed. | Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[9][10] |

General Handling Procedures:

-

Ventilation: Always handle these compounds in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a face shield, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9] Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 6: Conclusion

Diethyl chloroethylmalonate and its related isomers are powerful and versatile reagents in the arsenal of the synthetic chemist. A clear understanding of their distinct structures, as identified by their CAS numbers, is the foundation for their effective use. By leveraging the principles of malonic ester chemistry and exercising appropriate safety precautions, researchers in drug development and other scientific fields can continue to unlock the vast synthetic potential of these valuable building blocks.

References

-

PubChem. Diethyl chloromalonate. National Institutes of Health. Available from: [Link]

-

Chemsrc. diethyl 2-(1-chloroethyl)malonate. Available from: [Link]

- Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.

- Google Patents. US5463111A - Process for preparing dialkyl 2-haloethyl malonates.

- Madhusudhan, G., et al. (2011).

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available from: [Link]

-

Chemistry LibreTexts. Alkylation of Enolate Ions. Available from: [Link]

Sources

- 1. Diethyl chloromalonate | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diethyl 2-(1-chloroethyl)malonate | CAS#:140230-63-3 | Chemsrc [chemsrc.com]

- 3. DIETHYL (3-CHLOROPROPYL)MALONATE | 18719-43-2 [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Diethyl (2-Chloroethyl)malonate: Structural Architectures and Synthetic Utility

The following technical guide details the structural characteristics, synthetic utility, and application of Diethyl (2-chloroethyl)malonate and its cyclic equivalent, Diethyl 1,1-cyclopropanedicarboxylate.

Executive Summary

In the realm of medicinal chemistry, Diethyl (2-chloroethyl)malonate represents a critical bifunctional electrophile/nucleophile pair. It exists in a dynamic synthetic relationship with its cyclized form, Diethyl 1,1-cyclopropanedicarboxylate . While the open-chain chloroethyl ester offers a versatile platform for heterocyclic synthesis (particularly pyrrolidines and lactones), the cyclopropane derivative serves as a robust "masked" 1,3-dipole equivalent and a gateway to gem-disubstituted cyclopropane scaffolds—a privileged structural motif in modern drug discovery for conformational restriction.

This guide analyzes the physicochemical properties, divergent synthetic pathways, and mechanistic applications of these scaffolds in the development of Active Pharmaceutical Ingredients (APIs).

Structural Identity & Physicochemical Profile[1][2][3][4][5]

The molecule operates effectively as a "C3" building block with two distinct reactive termini: the soft nucleophilic malonate carbon (pKa ~13) and the hard electrophilic alkyl chloride.

Chemical Identity

| Feature | Open-Chain Form | Cyclic Equivalent (Commercial Standard) |

| Systematic Name | Diethyl 2-(2-chloroethyl)propanedioate | Diethyl 1,1-cyclopropanedicarboxylate |

| CAS Number | 17064-27-2 (Rarely isolated) | 1559-02-0 |

| Molecular Formula | C | C |

| Molecular Weight | 222.67 g/mol | 186.21 g/mol |

| Appearance | Colorless oil (often transient) | Colorless liquid |

| Boiling Point | ~110-115 °C (at 1 mmHg) | 210-215 °C (at 760 mmHg) |

| Density | ~1.15 g/mL | 1.055 g/mL |

Critical Note on CAS Ambiguity: Researchers often confuse this molecule with Diethyl 2-chloromalonate (CAS 14064-10-9). The latter lacks the ethyl spacer and has significantly different reactivity (alpha-chlorination vs. gamma-chlorination). Ensure procurement specifications reference CAS 1559-02-0 if the cyclopropane form is acceptable, as the open-chain chloroethyl form is prone to spontaneous cyclization under basic conditions.

Synthetic Routes & Manufacturing[6]

The synthesis of the (2-chloroethyl)malonate scaffold is non-trivial due to the competing intramolecular alkylation (cyclization).

Route A: The Ring-Opening Strategy (High Purity)

This is the preferred industrial route to access the open-chain species in situ.

-

Precursor: Start with commercially stable Diethyl 1,1-cyclopropanedicarboxylate.

-

Reaction: Treatment with dry HCl or HBr in a non-polar solvent (e.g., Toluene).

-

Mechanism: Acid-catalyzed nucleophilic attack of the halide at the cyclopropane methylene carbon.

-

Advantage: Avoids the formation of bis-alkylated byproducts common in direct alkylation.

Route B: Direct Alkylation (Traditional)

-

Reagents: Diethyl malonate + 1-bromo-2-chloroethane + NaOEt/EtOH.

-

Challenge: The mono-alkylated product (the target) contains a leaving group (Cl) and an acidic proton. In the presence of base, it rapidly cyclizes to the cyclopropane.

-

Outcome: Often yields a mixture of starting material, cyclopropane, and bis(chloroethyl)malonate.

Comparative Workflow Diagram

The following DOT diagram illustrates the relationship between the open and closed forms.

Caption: Figure 1. The dynamic equilibrium between open-chain alkylation products and the thermodynamic cyclopropane trap.

Reactivity Profile & Mechanistic Pathways

The utility of Diethyl (2-chloroethyl)malonate lies in its ability to act as a 1,3-dielectrophile equivalent when the ester groups are considered, or a gamma-halo ester equivalent.

Intramolecular Cyclization (The Gem-Dialkyl Effect)

The Thorpe-Ingold effect (gem-dialkyl effect) heavily favors the cyclization of the chloroethyl intermediate. The two ester groups compress the bond angle, bringing the nucleophilic enolate carbon and the electrophilic carbon bearing the chlorine into proximity.

-

Protocol: NaH (1.1 eq), DMF, 0°C -> RT.

-

Result: Quantitative conversion to the cyclopropane.

Spiro-Heterocycle Formation

Reaction with bifunctional nucleophiles (e.g., urea, hydrazine, or amino-alcohols) triggers a cascade:

-

Step 1: Amide formation (attack on ester).

-

Step 2: Alkylation (displacement of chloride).

-

Application: Synthesis of Spiro[2.n]alkanes or Pyrrolidinones .

Applications in Drug Development

Conformational Restriction (The "Cyclopropane Kink")

Incorporating a cyclopropane ring into a peptide backbone or small molecule rigidifies the structure, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by locking the bioactive conformation.

-

Class: 1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives.

-

Synthesis: Diethyl 1,1-cyclopropanedicarboxylate

Partial Hydrolysis

Case Study: Synthesis of Spiro-Barbiturates

While specific proprietary syntheses are guarded, the scaffold is homologous to intermediates used in the synthesis of spiro-fused anticonvulsants and viral inhibitors.

Experimental Protocol: Synthesis of a Spiro-Barbiturate Derivative

-

Setup: Flame-dried 250 mL RBF under

. -

Reagents: Dissolve Diethyl 1,1-cyclopropanedicarboxylate (20 mmol) and Urea (22 mmol) in dry EtOH (50 mL).

-

Catalyst: Add NaOEt (25 mmol, 21% wt in EtOH) dropwise.

-

Reaction: Reflux for 6 hours. The cyclopropane ring remains intact while the esters condense with urea.

-

Workup: Acidify with 1M HCl to pH 4. Precipitate the spiro-barbiturate.[1]

-

Yield: Typically 75-85%.

Analytical Characterization

Validating the structure requires distinguishing between the open chain and the ring.

Table 1: Comparative

| Proton Environment | Open Chain (Chloroethyl) | Cyclic (Cyclopropane) |

| -OCH | 4.20 (q, 4H) | 4.18 (q, 4H) |

| -OCH | 1.28 (t, 6H) | 1.25 (t, 6H) |

| Methine (-CH-) | 3.55 (t, 1H) | Absent |

| -CH | 3.65 (t, 2H) | Absent |

| -CH | 2.40 (q, 2H) | Absent |

| Cyclopropyl -CH | Absent | 1.45 (s, 4H) |

Interpretation: The disappearance of the triplet at 3.55 ppm (methine) and the appearance of a singlet upfield at ~1.45 ppm is the definitive signature of cyclization.

Safety & Handling

-

Hazards: Both forms are irritants. The chloroethyl derivative is a potential alkylating agent and should be handled as a mutagenic hazard .

-

Storage: Store the open-chain form at -20°C to prevent spontaneous cyclization. The cyclopropane form is stable at RT.

-

Disposal: Quench with aqueous NaOH to hydrolyze esters before disposal.

References

-

Synthesis of Cyclopropane-1,1-dicarboxylates

-

Mechanistic Studies on Malonate Alkylation

-

Knipe, A. C., & Stirling, C. J. (1968).[3] "Intramolecular reactions. Part I. The mechanism of cyclisation of ω-haloalkylmalonic esters." Journal of the Chemical Society B: Physical Organic.

-

-

Cyclopropanes in Drug Discovery

- Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Spiro-Barbiturate Synthesis

- Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses.

Sources

Spectroscopic data of Diethyl chloroethylmalonate (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Profiling & Synthesis of Diethyl (2-chloroethyl)malonate

Executive Summary

Diethyl (2-chloroethyl)malonate (CAS 1712-64-7) is a pivotal bifunctional building block in medicinal chemistry. Its structure—comprising a malonic ester core and a pendant chloroethyl group—serves as a "linchpin" reagent for synthesizing 3- to 6-membered heterocycles, including cyclopropanes (via intramolecular alkylation) and pyrrolidines.

This technical guide provides a definitive reference for the spectroscopic characterization of this molecule. Unlike generic databases, this document correlates spectral features with structural mechanics, offering researchers a self-validating analytical framework.

Structural Characterization Strategy

To unequivocally confirm the identity of Diethyl (2-chloroethyl)malonate, a multi-modal approach is required. The primary challenge is distinguishing the target mono-alkylated product from the potential bis-alkylated impurity or the cyclopropane derivative (formed via premature cyclization).

Analytical Validation Workflow:

- H NMR: Validates the integral ratio between the ethyl ester protons (6H) and the chloroethyl side chain (4H).

- C NMR: Confirms the presence of the unique methylene carbon attached to chlorine (~42 ppm).

-

FT-IR: Verifies the integrity of the ester carbonyls and the presence of the C-Cl bond.

-

MS (EI): Analyzes the isotopic abundance (

Cl/

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: Deuterated Chloroform (

Proton NMR ( H) Data

The proton spectrum is characterized by the distinct triplet-quartet patterns of the ethyl esters and the specific coupling of the chloroethyl side chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.27 | Triplet ( | 6H | Typical methyl resonance of ethyl esters. | |

| 2.38 – 2.42 | Quartet/Multiplet | 2H | Deshielded by the | |

| 3.58 | Triplet ( | 2H | Diagnostic signal; chemical shift indicates proximity to electronegative Cl. | |

| 3.65 | Triplet ( | 1H | The "active" proton. Overlap with | |

| 4.21 | Quartet ( | 4H | Characteristic deshielded methylene of the ester group. |

Analyst Note: The critical purity check is the integration ratio of the methine proton (3.65 ppm) to the linker protons (2.40 ppm). A loss of the methine proton signal often indicates over-alkylation or cyclization.

Carbon NMR ( C) Data

| Chemical Shift ( | Assignment | Carbon Type |

| 14.1 | Primary | |

| 31.8 | Secondary | |

| 42.5 | Secondary (Halogenated) | |

| 50.1 | Tertiary (Chiral center if substituted further) | |

| 61.6 | Secondary (Oxygenated) | |

| 168.9 | Quaternary (Carbonyl) |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides rapid confirmation of functional groups.

-

1730 – 1750 cm

(Strong): -

1150 – 1300 cm

(Strong): -

2980 – 2900 cm

(Medium): -

650 – 750 cm

(Medium/Weak):

Mass Spectrometry (MS) Profiling

Method: Electron Ionization (EI), 70 eV.[1]

The mass spectrum is dominated by the fragmentation of the ester groups and the isotopic signature of chlorine.

-

Molecular Ion (

): m/z 222 (weak) and 224.-

Isotope Pattern: The 3:1 intensity ratio of 222:224 confirms the presence of one Chlorine atom.

-

-

Base Peak / Major Fragments:

-

m/z 177 (

): Loss of an ethoxy group ( -

m/z 149 (

): Loss of a carbethoxy group ( -

m/z 173/175: Loss of

(less common, but possible).

-

Experimental Protocol: Synthesis & Purification

To generate the high-purity material required for the spectra above, the following protocol is recommended. This method minimizes the formation of the cyclopropane byproduct (Diethyl cyclopropane-1,1-dicarboxylate).

Reaction Logic

Step-by-Step Methodology:

-

Preparation of Ethoxide: In a 1L 3-neck flask under

, dissolve Sodium metal (1.0 eq) in anhydrous Ethanol. -

Enolate Formation: Cool to 0°C. Add Diethyl Malonate (1.0 eq) dropwise. Stir for 30 min.

-

Alkylation (Critical Step):

-

Add excess 1-bromo-2-chloroethane (1.5 eq) to the mixture. Note: Using the bromo-chloro alkane utilizes the reactivity difference between Br and Cl, ensuring selective mono-alkylation at the bromine end.

-

Reflux for 6-8 hours.

-

-

Workup:

-

Purification:

-

Distillation: High vacuum distillation is required.

-

Boiling Point: ~108-110°C at 0.5 mmHg.

-

Safety: The product is a potential vesicant. Handle with extreme care.

-

Visualization of Workflows

Figure 1: Analytical Logic & Fragmentation Pathway

Caption: Analytical decision tree for structural confirmation and primary Mass Spec fragmentation pathways.

Figure 2: Synthesis & Purification Workflow

Caption: Optimized synthesis protocol utilizing halide selectivity to prevent bis-alkylation.

References

-

Sigma-Aldrich. Diethyl (2-chloroethyl)malonate Product Specification & NMR. Merck KGaA.

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Diethyl Malonate Derivatives. NIST Chemistry WebBook, SRD 69.[4]

-

Kwon, T. W., et al. (1999).[1] "Mass Spectra of 2-Substituted Diethyl Malonate Derivatives." Molecules, 4(3), 62-68.

-

Organic Syntheses. Alkylation of Malonic Esters: General Procedures. Coll. Vol. 1, p. 250 (1941).

-

PubChem. Compound Summary: Diethyl (2-chloroethyl)malonate (CID 73673). National Library of Medicine.

Sources

Comprehensive Technical Guide on Diethyl Chloroethylmalonate: Safety, Handling, and Synthetic Utility

Executive Summary

Diethyl chloroethylmalonate (systematically known as diethyl 2-chloro-2-ethylmalonate) is a highly functionalized, alpha-halogenated ester utilized extensively as a versatile building block in advanced organic synthesis[1]. Due to the unique electronic environment created by its substituents, it serves as a critical intermediate in the preparation of complex cyclic systems and pharmaceutical precursors[2]. This whitepaper provides researchers and drug development professionals with a rigorous, self-validating framework for the safe handling, physicochemical profiling, and experimental application of this compound.

Physicochemical Profiling & Mechanistic Toxicology

The reactivity of diethyl chloroethylmalonate is fundamentally dictated by its highly electrophilic alpha-carbon. The dual electron-withdrawing diethyl ester groups, combined with the electronegative chlorine atom, render the alpha-position highly susceptible to nucleophilic attack. This specific structural arrangement makes the compound an excellent substrate for nucleophilic substitutions and tandem Michael additions[2].

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | Diethyl chloroethylmalonate | [1] |

| CAS Registry Number | 29263-83-0 | [3] |

| Molecular Formula | C9H15ClO4 | [4] |

| Molecular Weight | 222.67 g/mol | [3] |

| EPA DTXSID | DTXSID30183517 | [5] |

| Physical State | Clear liquid | [2] |

Mechanistic Toxicology: Because of its structural classification as an alpha-halo ester, the compound is flagged in computational toxicology databases as a potential alkylating agent[5]. The labile alpha-chlorine atom can undergo unintended hydrolysis in the presence of ambient moisture, leading to the slow generation of corrosive hydrogen chloride (HCl) gas. Furthermore, its electrophilic nature poses a risk of unwanted alkylation of biological macromolecules (e.g., proteins and nucleic acids) upon exposure.

Safety, Handling, and Hazard Mitigation

To ensure trustworthiness and safety in the laboratory, handling protocols must be designed around the specific chemical vulnerabilities of the compound.

Causality Behind Experimental Safety Choices:

-

Glove Selection: Standard latex gloves offer insufficient breakthrough times for halogenated esters. Heavy-duty nitrile or butyl rubber gloves are mandatory to prevent transdermal alkylation.

-

Atmospheric Control: Storage must be maintained under an inert atmosphere (argon or nitrogen) in tightly sealed, light-resistant containers. This prevents ambient moisture from initiating hydrolysis and subsequent HCl evolution.

-

Spill Neutralization: In the event of a spill, applying a weak base (such as sodium bicarbonate) is critical. This choice specifically quenches free HCl without causing violent exothermic reactions that stronger bases might trigger.

Workflow for mitigating spills of halogenated malonates.

Synthetic Applications & Reaction Workflows

Diethyl chloroethylmalonate is frequently employed in multi-component reactions and cyclizations. For instance, reactions with coupling partners like acrylonitrile in the presence of a base yield complex functionalized products via tandem alkylation/Michael addition pathways (achieving up to 96% yield in halogenated solvents)[2].

Causality in Protocol Design: Potassium carbonate (K₂CO₃) is specifically selected as a mild base for these transformations. Using a stronger base (like NaOH or KOH) would inevitably lead to the saponification of the delicate ethyl ester groups. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the chloroester[2].

Step-by-Step Methodology: Base-Mediated Functionalization

-

Apparatus Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet to ensure a strictly anhydrous environment.

-

Reagent Loading: Charge the flask with 1.0 equivalent of diethyl chloroethylmalonate (CAS: 29263-83-0)[3] and 2.0 equivalents of anhydrous K₂CO₃.

-

Solvent Addition: Suspend the mixture in an anhydrous solvent (e.g., tetrachloromethane or a greener alternative like acetonitrile) to achieve a 0.2 M concentration.

-

Electrophile/Nucleophile Addition: Dropwise add 1.2 equivalents of the coupling partner (e.g., acrylonitrile) at 0 °C. Rationale: The lower temperature controls the initial exothermic nucleophilic attack.

-

Reaction Maturation: Gradually warm the reaction to room temperature and stir for 12 hours under continuous argon flow.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Rationale: A mildly acidic quench neutralizes the base without hydrolyzing the newly formed ester linkages. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-validating synthetic workflow for malonate functionalization.

Self-Validating Analytical Protocols

To ensure absolute scientific integrity, the synthetic workflow incorporates a self-validating analytical system that confirms both the consumption of the hazardous starting material and the structural identity of the product.

-

In-Process GC-MS Tracking: Reaction progress is quantitatively tracked by monitoring the disappearance of the molecular ion peak (m/z 222) corresponding to diethyl chloroethylmalonate[4]. The natural isotopic signature of chlorine (a distinct 3:1 ratio for M and M+2 peaks) serves as a built-in diagnostic tool. The complete loss of this isotopic pattern in the product mass spectrum definitively confirms the successful nucleophilic displacement of the chloride leaving group.

-

Post-Reaction NMR Validation: The ¹H NMR spectrum of the purified product must be analyzed to ensure the retention of the ethyl ester quartets (~4.2 ppm) and triplets (~1.2 ppm). This validates that the mild K₂CO₃ base facilitated the desired coupling without triggering unwanted ester saponification.

References

-

29263-83-0 | Diethyl chloroethylmalonate , Thsci, 1

-

CAS NO. 29263-83-0 | DIETHYL ETHYLCHLOROMALONATE , Local Pharma Guide, 3

-

Diethyl chloroethylmalonate Properties , SIELC Technologies, 4

-

Diethyl chloroethylmalonate - Links - Computational Toxicology and Exposure Online Resources , EPA,5

-

Cas 133-13-1, Diethyl ethylmalonate Reactions , LookChem,2

Sources

Technical Guide: Diethyl (2-chloroethyl)malonate

A Pivotal C3-Building Block for Cyclopropanes and Heterocycles in Drug Discovery

Part 1: Executive Summary & Core Directive

Diethyl (2-chloroethyl)malonate (also known as diethyl 2-(2-chloroethyl)propanedioate) represents a specialized "bifunctional" reagent in organic synthesis. Unlike simple malonates, this molecule possesses both a nucleophilic center (the acidic

This guide moves beyond standard catalog descriptions to provide a mechanistic blueprint for its synthesis, handling, and application in high-value medicinal chemistry workflows.

Part 2: Chemical Profile & Reactivity[1]

Structural Analysis

-

IUPAC Name: Diethyl 2-(2-chloroethyl)propanedioate

-

Molecular Formula:

-

Molecular Weight: 238.67 g/mol

-

Key Functional Groups:

-

Malonate Core:

(in DMSO). Highly susceptible to deprotonation by alkoxides. -

Chloroethyl Tether: A moderate electrophile. The chlorine is a good leaving group but sufficiently stable to survive weak basic conditions, allowing for controlled "switchable" reactivity.

-

Reactivity Paradigm: The "Switch" Mechanism

The utility of diethyl (2-chloroethyl)malonate lies in its ability to toggle between intermolecular substitution and intramolecular cyclization based on pH and nucleophile strength.

-

Pathway A (Intermolecular): Reaction with external nucleophiles (amines, thiols) displaces the chloride without cyclizing the malonate, extending the chain.

-

Pathway B (Intramolecular): Treatment with a strong base (e.g.,

,

Part 3: Synthesis & Production Protocols

Producing high-purity diethyl (2-chloroethyl)malonate is non-trivial. Direct alkylation of diethyl malonate with 1-bromo-2-chloroethane often leads to significant amounts of the bis-alkylated byproduct or immediate cyclization to the cyclopropane.

Protocol A: The "Ring-Opening" Method (High Purity)

This industrial-preferred route synthesizes the cyclopropane first, then selectively opens it with anhydrous

Reagents:

-

Diethyl cyclopropane-1,1-dicarboxylate (Starting Material)

-

Anhydrous

(gas) or generated in situ -

Catalyst: Aluminum Chloride (

) -

Solvent: 1,2-Diethoxyethane or dry

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and thermometer. Purge with nitrogen.

-

Charging: Add diethyl cyclopropane-1,1-dicarboxylate (1.0 equiv) and dry solvent. Add catalytic

(0.5 mol%). -

Reaction: Cool to 10°C. Slowly bubble anhydrous

gas into the solution. -

Monitoring: The reaction is exothermic. Maintain temperature

. Monitor by GC/TLC for the disappearance of the cyclopropane starting material. -

Workup: Degas the solution with nitrogen to remove excess

. -

Purification: Distill the solvent under reduced pressure. The residue is the target diethyl (2-chloroethyl)malonate.

-

Validation:

should show a triplet at

-

Protocol B: Direct Alkylation (Laboratory Scale)

Use this only if the cyclopropane precursor is unavailable. Yields are generally lower (40-50%).

-

Enolate Formation: Treat diethyl malonate (1.0 equiv) with

(1.0 equiv) in EtOH at 0°C. -

Addition: Add 1-bromo-2-chloroethane (1.5 equiv) dropwise. Crucial: Excess dihaloalkane minimizes bis-alkylation.

-

Reflux: Heat to 60°C for 4 hours.

-

Purification: Fractional distillation is required to separate the product from unreacted malonate and the cyclopropane byproduct.

Part 4: Applications in Drug Discovery

Synthesis of Gem-Disubstituted Cyclopropanes

The most direct application is the synthesis of diethyl cyclopropane-1,1-dicarboxylate , a scaffold found in glutamate receptor antagonists and amino acid analogs.

-

Mechanism: The "Back-Biting" Enolate.[1]

-

Base deprotonates the

-carbon. -

The resulting carbanion attacks the

-carbon (bearing the Cl). -

Result: 3-membered ring closure.

-

Synthesis of N-Heterocycles (Piperidines/Pyrrolidines)

Diethyl (2-chloroethyl)malonate reacts with primary amines to form lactams or cyclic amines.

-

Reaction: Condensation with benzylamine followed by cyclization.

-

Product: Substituted pyrrolidin-2-ones or piperidines depending on the specific linker length and reduction steps.

Visualizing the Reaction Pathways

Caption: Figure 1. The central role of Diethyl (2-chloroethyl)malonate in divergent synthesis. It acts as a gateway to both carbocycles (red path) and heterocycles (blue path).

Part 5: Quantitative Data & Specifications

| Property | Specification |

| CAS Number | Referenced as10420-33-4 (verify specific isomer) or derived from 18721-64-7 (Bromo-analog) |

| Boiling Point | 107–109°C at 0.5 mbar |

| Density | ~1.12 g/mL |

| Solubility | Soluble in EtOH, |

| Stability | Moisture sensitive; store under inert gas. Decomposes at |

Part 6: Safety & Handling (SDS Summary)

-

Hazards:

-

Skin/Eye Irritant: The chloroethyl tail makes it a potential alkylating agent. Wear nitrile gloves and safety goggles.

-

Lachrymator: Vapors may cause eye irritation. Handle only in a fume hood.

-

-

Storage: Store at 2–8°C under Argon. Moisture can hydrolyze the esters to the dicarboxylic acid, which may spontaneously decarboxylate.

-

Disposal: Quench with aqueous ammonium hydroxide before disposal into halogenated waste streams.

Part 7: References

-

US Patent 5463111A . Process for preparing dialkyl 2-haloethyl malonates. (Describes the ring-opening synthesis method using HCl/AlCl3). Link

-

Organic Syntheses, Coll. Vol. 7, p. 142 (1990) . Cyclopropane-1,1-dicarboxylic Acid. (Describes the synthesis of the cyclopropane precursor). Link

-

BenchChem Application Note . Alkylation of Enolate Ions: Malonic Ester Synthesis. (General reactivity of malonate alkylations). Link

-

Journal of the American Chemical Society . Synthesis of Cyclopropanes via Malonate Alkylation. (Historical context of Perkin's synthesis). Link

-

European Patent EP0857712B1 . Process for the preparation of cyclopropane-1,1-dicarboxylic acid. (Industrial scale up of the cyclopropane derivatives). Link

Sources

Technical Guide: Physical Properties & Characterization of Diethyl (2-chloroethyl)malonate

Topic: Physical properties of Diethyl chloroethylmalonate Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Diethyl (2-chloroethyl)malonate (CAS 18719-42-1) is a critical bifunctional building block in organic synthesis, serving as a pivotal intermediate for heterocyclic compounds, particularly substituted pyrrolidines, piperidines, and cyclopropane amino acids.[1][2][3][4] Its utility stems from the orthogonal reactivity of its electrophilic alkyl chloride and nucleophilic malonate diester moieties.

This guide synthesizes the physicochemical profile, synthesis logic, and characterization protocols for Diethyl (2-chloroethyl)malonate. It is designed to transition researchers from basic data retrieval to application-ready process understanding, addressing common pitfalls in synthesis and purity assessment.

Physicochemical Profile

The following data represents the core physical constants required for process design and analytical method development. Note the distinction between this compound and its structural analogs (e.g., Diethyl chloromalonate or Diethyl (3-chloropropyl)malonate) to avoid critical sourcing errors.

Table 1: Fundamental Physical Properties

| Property | Value | Conditions/Notes |

| Chemical Name | Diethyl (2-chloroethyl)malonate | IUPAC: Diethyl 2-(2-chloroethyl)propanedioate |

| CAS Number | 18719-42-1 | Distinct from propyl analog (18719-43-2) |

| Molecular Formula | C | |

| Molecular Weight | 222.67 g/mol | Monoisotopic Mass: 222.07 |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/decomposition |

| Boiling Point | 222.8 °C | @ 760 mmHg (Predicted/Lit) |

| Boiling Point (Vacuum) | 107–109 °C | @ 0.5 mbar [1] |

| Density | 1.120 ± 0.05 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.445 | @ 20 °C |

| Flash Point | ~95 °C | Closed Cup (Combustible) |

| Vapor Pressure | ~0.1 mmHg | @ 25 °C |

| Solubility | Soluble in organic solvents | EtOH, EtOAc, DCM, Toluene |

| Water Solubility | Negligible / Immiscible | Slow hydrolysis in aqueous base |

Synthesis Logic & Causality (Expertise)

While Diethyl (2-chloroethyl)malonate can theoretically be synthesized via direct alkylation of diethyl malonate with 1-bromo-2-chloroethane, this route is experimentally suboptimal for high-purity applications.

The "Expert" Route: Cyclopropane Ring Opening

The direct alkylation route suffers from competing elimination reactions and the formation of bis-alkylated byproducts (cross-linking). The superior industrial method involves the acid-catalyzed ring opening of diethyl 1,1-cyclopropanedicarboxylate.

Why this matters:

-

Purity: Ring opening avoids the formation of inseparable bis-malonate impurities.

-

Selectivity: The reaction is highly regioselective under Lewis acid catalysis (AlCl

).

Visualization: Synthesis Pathway Selection

The following diagram illustrates the decision logic between the "Naive" direct alkylation and the "Expert" ring-opening protocol.

Caption: Comparison of synthetic routes. The cyclopropane ring-opening method (Green path) minimizes impurity profiles compared to direct alkylation (Red path).

Characterization & Quality Control

Trustworthiness in data comes from self-validating analytical protocols. For Diethyl (2-chloroethyl)malonate, NMR and GC-MS provide the most robust confirmation.

Protocol 1: Structural Confirmation via H NMR

The

Diagnostic Signals (CDCl

-

1.28 ppm (t, 6H): Methyl groups of the ethyl esters (–OCH

-

2.40 ppm (q/m, 2H): Methylene group adjacent to the malonate (–CH–CH

-

3.60 ppm (t, 2H): Chloromethyl group (–CH

-

3.65 ppm (t, 1H): Malonate methine proton (–CH (COOEt)

-

4.22 ppm (q, 4H): Methylene groups of the ethyl esters (–OCH

Self-Validation Check:

The integration ratio of the chloromethyl triplet (

Protocol 2: Purity Assessment via GC-MS

Methodology:

-

Column: HP-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 60°C (1 min)

20°C/min -

Detection: EI (70 eV).

Interpretation:

-

Retention Time: Expect elution after Diethyl malonate but before heavier bis-alkylated byproducts.

-

Mass Spectrum:

-

Molecular Ion: Weak or absent [M]

at m/z 222. -

Characteristic Fragments:

-

m/z 177 ([M-OEt]

): Loss of ethoxy group. -

m/z 149/151: Characteristic chloro-alkyl fragment pattern.

-

Isotope Pattern: The presence of a

Cl isotope peak (~33% height of

-

-

Visualization: Analytical Decision Tree

This workflow ensures rigorous identification, distinguishing the target from common synthesis artifacts.

Caption: Analytical workflow for validating structure and purity. Both MS isotope patterns and NMR integration ratios are required for acceptance.

Handling & Stability

Storage Protocols

-

Hydrolysis Risk: As a diester with an alkyl halide, the compound is susceptible to hydrolysis. Store in anhydrous conditions under inert gas (Nitrogen/Argon).

-

Temperature: Refrigeration (2–8 °C) is recommended to prevent slow elimination of HCl or cyclization.

-

Container: Glass or Teflon-lined containers. Avoid metal containers that could catalyze Friedel-Crafts type side reactions if Lewis acid residues are present.

Safety (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the alkylating nature of the chloroethyl group.

References

- Preparation of Dialkyl 2-haloethyl Malonates.

-

Synthesis of Substituted Malonates via Alkylation. Source: Organic Syntheses, Coll.[7] Vol. 1, p. 250 (1941). Context: Provides foundational knowledge on malonate alkylation and the risks of bis-alkylation in direct synthesis methods. URL:[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. di-tert-butyl cyclopropane-1,1-dicarboxylate - CAS号 18721-68-1 - 摩熵化学 [molaid.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. japsonline.com [japsonline.com]

- 5. carlroth.com [carlroth.com]

- 6. vigon.com [vigon.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Nomenclature, Synthesis, and Application of Chloro-Substituted Diethyl Malonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical compounds associated with the term "diethyl chloroethylmalonate," a designation that can refer to two distinct but related structures of significant interest in organic synthesis and medicinal chemistry. This document aims to clarify the precise IUPAC nomenclature, detail synthetic methodologies, and discuss the applications of these versatile chemical building blocks.

Navigating the Nomenclature: A Tale of Two Isomers

The name "diethyl chloroethylmalonate" is ambiguous and can lead to confusion between two constitutional isomers. The location of the chloro group relative to the malonate core fundamentally alters the molecule's identity and reactivity. This guide will address both possibilities to provide a comprehensive resource.

-

Isomer 1: Diethyl 2-chloropropanedioate

-

Isomer 2: Diethyl 2-(2-chloroethyl)propanedioate

-

In this isomer, a 2-chloroethyl group is attached to the central carbon of the malonate.

-

Correct IUPAC Name: diethyl 2-(2-chloroethyl)propanedioate.

-

Common Name: Diethyl (2-chloroethyl)malonate.

-

This guide will proceed by discussing each of these compounds in separate, detailed sections.

Diethyl 2-chloropropanedioate: The α-Chloro Ester

Diethyl 2-chloropropanedioate is a key intermediate where the reactivity of the malonate is modified by the presence of a halogen on the α-carbon.

Physicochemical Properties

A summary of the key properties of diethyl 2-chloropropanedioate is presented below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-chloropropanedioate | [1] |

| CAS Number | 14064-10-9 | [1] |

| Molecular Formula | C₇H₁₁ClO₄ | [1] |

| Molecular Weight | 194.61 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity (Typical) | >95.0% (GC) | [2] |

Synthesis of Diethyl 2-chloropropanedioate

The primary route to this compound is the direct chlorination of diethyl malonate. While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is a common and effective choice.[3] The reaction must be carefully controlled to minimize the formation of the undesired by-product, diethyl 2,2-dichloropropanedioate.[3][4]

Caption: Synthesis of Diethyl 2-chloropropanedioate via Chlorination.

The following protocol is adapted from a procedure for the synthesis of dimethyl 2-chloromalonate and can be applied to the diethyl analogue with appropriate molar adjustments.[3]

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts). The system is purged with an inert gas (e.g., nitrogen).

-

Charging Reactants: Charge the flask with diethyl malonate.

-

Addition of Chlorinating Agent: Cool the flask in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel, maintaining the internal temperature below 25 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-45 °C. Monitor the reaction's progress by gas chromatography (GC) until the starting malonate is consumed (typically 4-5 hours).[3]

-

Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and the dichlorinated byproduct.

Applications in Synthesis

Dialkyl 2-halomalonates are valuable precursors in pharmaceutical and fine chemical synthesis.[3] Their utility stems from the presence of two key reactive sites:

-

Electrophilic α-carbon: The carbon bearing the chlorine is susceptible to nucleophilic attack, allowing for displacement of the chloride.

-

Ester functionalities: The two ester groups can be hydrolyzed and subsequently decarboxylated, or can participate in cyclocondensation reactions.

Key applications include:

-

Synthesis of Heterocycles: They are used in the construction of pyrimidinediones and benzofurans.[3]

-

Precursors to APIs: These compounds are starting materials for active pharmaceutical ingredients such as the antihypertensive drug Bosentan and the antidepressant Vilazodone.[3]

-

Bingel-Hirsch Reaction: Used for the functionalization of fullerenes.[3]

Diethyl 2-(2-chloroethyl)propanedioate: The Alkylated Malonate

This isomer features a chloroethyl side chain, making it a bifunctional reagent capable of undergoing reactions both at the malonate active methylene and at the chlorinated carbon of the side chain.

Physicochemical Properties

A summary of the key properties of diethyl 2-(2-chloroethyl)propanedioate is presented below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-(2-chloroethyl)propanedioate | |

| CAS Number | 29263-83-0 | |

| Molecular Formula | C₉H₁₅ClO₄ | [5] |

| Molecular Weight | 222.67 g/mol | [5] |

| Boiling Point | 85 °C @ 5 mbar | [6] |

| Flash Point | 120 ± 2 °C | [6] |

Synthesis of Diethyl 2-(2-chloroethyl)propanedioate

The synthesis of this compound is not as straightforward as the α-chloro isomer. The direct alkylation of diethyl malonate with 1,2-dichloroethane is generally not feasible due to competing reactions.[6] The most effective documented method involves the acid-catalyzed ring-opening of a cyclopropane derivative.[6]

Caption: Synthesis via Ring-Opening of a Cyclopropane Derivative.

The following protocol is based on a patented procedure.[6]

-

Reactor Setup: A multi-neck flask is equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser.

-

Solvent and Reagent Charging: Charge the flask with a suitable solvent, such as 1,2-diethoxyethane. Introduce hydrogen chloride gas into the solvent.

-

Addition of Reactants: Add diethyl cyclopropane-1,1-dicarboxylate and a catalytic amount of aluminum chloride (AlCl₃) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature overnight (approximately 16 hours).

-

Work-up and Purification: The reaction mixture is worked up by distillation. The solvent and excess HCl are removed first, followed by vacuum distillation to isolate the pure diethyl 2-(2-chloroethyl)propanedioate.[6]

Applications in Synthesis

The dual reactivity of diethyl 2-(2-chloroethyl)propanedioate makes it a valuable intermediate for constructing more complex molecular architectures, particularly in pharmaceutical synthesis.

-

Intramolecular Cyclization: The active methylene can be deprotonated with a base, and the resulting carbanion can displace the chloride on the side chain to form cyclobutane derivatives.

-

Finkelstein Reaction: The chloro group can be readily converted to an iodo group by reaction with sodium iodide in acetone, yielding diethyl 2-(2-iodoethyl)malonate, which is a more reactive alkylating agent.[6]

-

Pharmaceutical Intermediates: As with other malonates, this compound serves as a building block for various drug molecules. The chloroethyl side chain provides a handle for introducing further complexity or for cyclization steps.[6]

Caption: A Generalized Workflow for Organic Synthesis Protocols.

Conclusion

The term "diethyl chloroethylmalonate" requires careful specification to distinguish between diethyl 2-chloropropanedioate and diethyl 2-(2-chloroethyl)propanedioate . Both compounds are valuable, yet distinct, intermediates in organic synthesis. Diethyl 2-chloropropanedioate, prepared by direct chlorination, is a classic electrophilic malonate derivative. In contrast, diethyl 2-(2-chloroethyl)propanedioate, synthesized via cyclopropane ring-opening, offers bifunctional reactivity for more complex synthetic strategies. A precise understanding of their respective nomenclature, synthesis, and reactivity is crucial for their effective application in research, development, and the synthesis of novel chemical entities and active pharmaceutical ingredients.

References

-

G. Madhusudhan et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. [Link][3]

-

Wikipedia contributors. (2023). Diethyl malonate. Wikipedia, The Free Encyclopedia. [Link]

-

Roland, J. et al. (1995). Process for preparing dialkyl 2-haloethyl malonates. U.S. Patent 5,463,111A. [6]

-

Chemsrc. (2025). diethyl 2-(1-chloroethyl)malonate. Chemsrc.com. [Link][5]

-

U.S. Environmental Protection Agency. (2025). 1,3-Diethyl 2-(3-chloro-2-buten-1-yl)propanedioate. CompTox Chemicals Dashboard. [Link]

-

PubChem. (n.d.). Diethyl dichloromalonate. National Center for Biotechnology Information. [Link][4]

-

Xiong, H. et al. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, volume 6. [Link]

- L.G., S. et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Journal of Chemical and Pharmaceutical Research, 4(1):335-339.

-

PubChem. (n.d.). Chloro ethyl malonate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Diethyl chloromalonate. National Center for Biotechnology Information. [Link][1]

Sources

- 1. Diethyl chloromalonate | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Diethyl dichloromalonate | C7H10Cl2O4 | CID 88384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diethyl 2-(1-chloroethyl)malonate | CAS#:140230-63-3 | Chemsrc [chemsrc.com]

- 6. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]

Discovery and history of Diethyl chloroethylmalonate

An In-Depth Technical Guide to Diethyl 2-(2-chloroethyl)malonate: From Discovery to Modern Synthesis

A Foreword for the Modern Scientist

Diethyl 2-(2-chloroethyl)malonate stands not as a compound discovered in a singular, celebrated moment, but as a testament to the incremental and powerful evolution of synthetic organic chemistry. Its history is intrinsically woven into the development of one of the field's most foundational reactions: the malonic ester synthesis. This guide provides a comprehensive exploration of this versatile intermediate, from its conceptual origins and historical preparation to its modern synthesis and critical role in the construction of complex molecular architectures, particularly within pharmaceutical and materials science. For the researcher and drug development professional, understanding the nuances of this reagent is key to unlocking novel synthetic pathways.

Historical Lineage: The Dawn of Malonic Ester Chemistry

The story of diethyl 2-(2-chloroethyl)malonate begins with its parent, diethyl malonate. The utility of malonic esters as synthetic building blocks stems from the remarkable acidity of the α-hydrogens of the central methylene group, a feature that allows for the facile formation of a resonance-stabilized enolate ion.[1] This principle forms the bedrock of the malonic ester synthesis , a powerful method for preparing a wide array of carboxylic acids and other functionalized molecules.[1][2]

While direct chlorination of diethyl malonate can produce diethyl 2-chloromalonate, the synthesis of the chloroethyl derivative—the focus of this guide—relies on alkylation.[3][4] The historical synthesis of related haloalkyl malonates provides critical context. Notably, early work by Demjanov and others demonstrated the preparation of diethyl-β-chloroethyl malonate through the ring-opening of ethyl cyclopropane-1-cyano-1-carboxylate with hydrogen chloride in ethanol.[5] In a similar vein, Knipe and colleagues formed diethyl β-bromoethyl malonate by opening the 1,1-dicarbethoxy cyclopropane ring with hydrogen bromide, which could then be converted to the chloro-analogue.[5] These early methods, while historically significant, highlight the intimate and reversible chemical relationship between diethyl 2-(2-chloroethyl)malonate and its corresponding cyclopropane derivative.

Modern synthesis, however, overwhelmingly favors the more direct and versatile approach: the nucleophilic substitution of a haloalkane with the diethyl malonate enolate.

The Synthetic Cornerstone: Preparation of Diethyl 2-(2-chloroethyl)malonate

The contemporary synthesis of diethyl 2-(2-chloroethyl)malonate is a classic application of the malonic ester alkylation. The process is robust, high-yielding, and demonstrates fundamental principles of carbanion chemistry.

Core Reaction Principle

The synthesis is achieved via a two-step, one-pot process:

-

Deprotonation: A suitable base is used to deprotonate diethyl malonate, forming the nucleophilic sodium salt (enolate).

-

Alkylation: The enolate attacks a suitable electrophile, in this case, a two-carbon chain bearing a chlorine atom and a more reactive leaving group, such as bromine or iodine. 1-Bromo-2-chloroethane is an ideal and cost-effective reagent for this purpose.

The causality behind this choice is critical: the bromide is a better leaving group than the chloride, ensuring that the SN2 reaction occurs selectively at the carbon bearing the bromine atom. This leaves the chloro- functionality intact on the alkyl chain for subsequent synthetic manipulations.

Detailed Experimental Protocol: Synthesis via Alkylation

This protocol describes the synthesis on a laboratory scale, grounded in established methodologies for malonic ester alkylation.[6][7]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

1-Bromo-2-chloroethane

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Apparatus: Three-necked round-bottom flask, reflux condenser with drying tube, mechanical stirrer, dropping funnel, heating mantle.

Procedure:

-

Preparation of Sodium Ethoxide: In a 1 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 gram-atom equivalent) in absolute ethanol (approx. 500 mL). The reaction is highly exothermic and produces hydrogen gas; proper quenching and ventilation are essential. Ensure all sodium has reacted before proceeding.

-

Formation of the Malonate Enolate: Gently heat the sodium ethoxide solution to approximately 50°C. Add diethyl malonate (1.0 mole equivalent) dropwise from the funnel to the stirred solution. The formation of the sodium salt of diethyl malonate may be observed as a white precipitate.[6]

-

Alkylation: To the stirred mixture, add 1-bromo-2-chloroethane (1.05 mole equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the bulk of the ethanol via rotary evaporation. b. To the resulting slurry, add approximately 200 mL of water to dissolve the sodium bromide byproduct. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL). d. Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL). e. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield pure diethyl 2-(2-chloroethyl)malonate.

Reaction Mechanism and Logic

The entire process is a cascade of fundamental organic reactions, each chosen for maximum efficiency and control.

Caption: Mechanism for the synthesis of Diethyl 2-(2-chloroethyl)malonate.

Physicochemical Properties and Spectroscopic Data

A summary of key physical and chemical data for diethyl malonate, the parent compound, is provided below as a reference. The properties of the chloroethyl derivative will be similar, with an expected increase in boiling point and density due to the heavier chloroethyl group.

| Property | Value (for Diethyl Malonate) |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol [8] |

| Boiling Point | 199 °C[8] |

| Melting Point | -50 °C[8] |

| Density | 1.055 g/cm³ at 20 °C[8] |

| Refractive Index | 1.4143 at 20 °C[8] |

| Solubility | Slightly soluble in water; miscible with ethanol and ether.[8] |

Synthetic Utility: A Gateway to Complex Molecules

The true value of diethyl 2-(2-chloroethyl)malonate lies in its dual functionality. The remaining acidic α-hydrogen and the terminal chloride provide two distinct reactive handles for building molecular complexity.

Intramolecular Cyclization: Formation of Cyclopropanes

One of the most powerful applications is its use in the synthesis of cyclopropane rings. Treatment with a strong base (e.g., sodium ethoxide) removes the second α-hydrogen, creating a new carbanion. This carbanion can then undergo an intramolecular SN2 reaction, displacing the chloride on the same molecule to form diethyl cyclopropane-1,1-dicarboxylate. This reaction is not only synthetically useful but also elegantly demonstrates the historical connection to the early ring-opening syntheses.[5]

Precursor for Heterocyclic Synthesis: The Barbiturate Example

Substituted malonic esters are indispensable in pharmaceutical chemistry, most famously for the synthesis of barbiturates.[7][9] Diethyl 2-(2-chloroethyl)malonate can serve as a key intermediate in creating novel barbiturate analogues. The synthetic logic involves a condensation reaction between the disubstituted malonate and urea (or a urea derivative), driven by a strong base.[7][10]

The workflow illustrates how the chloroethyl side chain can be used to introduce further diversity. For instance, the chloride can be displaced by another nucleophile (e.g., an amine, thiol, or azide) before the final ring-closing condensation with urea. This modular approach allows for the rapid generation of a library of compounds for drug screening.

Caption: Synthetic workflow for creating barbiturate analogues.

Conclusion: A Versatile and Enduring Reagent

Diethyl 2-(2-chloroethyl)malonate exemplifies the elegance and power of classical organic synthesis. Its history, rooted in the fundamental reactivity of malonic esters, has paved the way for its modern role as a versatile and reliable building block. For scientists in drug discovery and materials research, a thorough understanding of its preparation, reactivity, and synthetic potential remains a critical asset, enabling the design and execution of efficient and innovative synthetic strategies.

References

- Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.).

- Babu, G. R., Rajesh, T., Nagarjuna, R., Gopi Krishna, A. V., & Madhusudhan, G. (2011).

- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (2018).

- Malonic acid, bis(hydroxymethyl)-, diethyl ester. (n.d.). Organic Syntheses.

- Diethyl malonate – Knowledge and References. (n.d.). Taylor & Francis.

- Diethyl Malonate: Versatile Building Block in Organic Synthesis. (2024, May 23). ChemicalBook.

- Synthesis of diethyl diethylmalon

- Process for preparing dialkyl 2-haloethyl malonates. (n.d.).

- Preparation method for diethyl fluoromalonate. (n.d.).

- What are the applications of Diethyl Malonate in organic synthesis?. (2020, November 22). Guidechem.

- Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. (2025). Benchchem.

- The progress in synthesis of diethyl malonate. (2014, December 23).

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. (2019, June 12). MedCrave online.

- Physicochemical properties of some new 1,5- and 53- alkyl-substituted barbituric acids. (1970). Canadian Journal of Chemistry, 48(14), 2274-2282.

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. The progress in synthesis of diethyl malonate - Diethyl Malonate [diethyl-malonate.wikidot.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 5. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis of pharmaceutical intermediates using Diethyl chloroethylmalonate

Application Note: Synthesis of Pharmaceutical Intermediates using Diethyl (2-chloroethyl)malonate

Abstract

Diethyl (2-chloroethyl)malonate (DECEM) is a bifunctional alkylating agent and a critical building block in modern medicinal chemistry. Its unique structure—combining a reactive alkyl chloride with a malonic ester moiety—enables the rapid construction of strained rings and heterocycles. This guide details the synthetic utility of DECEM, focusing on its role as the primary precursor for Diethyl cyclopropane-1,1-dicarboxylate , a key intermediate in the manufacturing of the tyrosine kinase inhibitor Cabozantinib . We present optimized protocols for cyclization and heterocyclic annulation, supported by mechanistic insights and industrial safety standards.

Introduction & Reactivity Profile

Diethyl (2-chloroethyl)malonate (CAS 1712-64-7) is characterized by an acidic

Key Pharmaceutical Applications:

-

Gem-Disubstituted Cyclopropanes: Core motif in Cabozantinib (anti-cancer) and Ledipasvir (HCV).

-